

1H NMR and 13C NMR analysis of (S)-1-(4-fluorophenyl)ethanamine

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Compound of Interest

Compound Name: (S)-1-(4-fluorophenyl)ethanamine

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An Application Guide to the ^1H and ^{13}C NMR Spectroscopic Analysis of **(S)-1-(4-fluorophenyl)ethanamine**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **(S)-1-(4-fluorophenyl)ethanamine** using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretation. We will explore the foundational principles of NMR, detail a robust experimental protocol, and conduct an in-depth analysis of the ^1H and ^{13}C NMR spectra, with a special focus on the diagnostic impact of the fluorine substituent on chemical shifts and coupling constants.

Introduction: The Significance of (S)-1-(4-fluorophenyl)ethanamine

(S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and materials science.^[1] Its stereospecific structure and the presence of a fluorine atom make it a valuable synthon for introducing chirality and for use as a ^{19}F NMR probe in various applications. Accurate structural verification is paramount to ensure the integrity of downstream synthesis and biological testing.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.^{[2][3][4]} This guide provides a detailed protocol and interpretative analysis for the ¹H and ¹³C NMR spectra of **(S)-1-(4-fluorophenyl)ethanamine**, highlighting the unique spectral features arising from its chirality and the influence of the fluorine atom.

Theoretical Foundation for NMR Analysis

A successful NMR analysis is built upon a strong theoretical understanding. The interaction of an external magnetic field with atomic nuclei possessing a non-zero spin (like ¹H, ¹³C, and ¹⁹F) forms the basis of NMR.^{[3][5]} The resulting spectrum provides information on the chemical environment (chemical shift), the number of neighboring nuclei (spin-spin coupling), and the relative number of nuclei (integration).

The Influence of Fluorine in NMR Spectroscopy

The presence of fluorine profoundly influences both ¹H and ¹³C NMR spectra, providing a rich source of structural information.^{[6][7][8]} The ¹⁹F nucleus has 100% natural abundance and a spin of $\frac{1}{2}$, similar to a proton. This leads to observable spin-spin coupling between fluorine and nearby proton (JHF) and carbon (JCF) nuclei.^{[9][10]}

- ¹H-¹⁹F Coupling (JHF): Coupling typically extends over several bonds. Protons ortho to the fluorine on an aromatic ring will show coupling constants of approximately 5-10 Hz.
- ¹³C-¹⁹F Coupling (JCF): Carbon-fluorine couplings are significantly larger and are diagnostic for assigning fluorinated aromatic systems.^[11] The direct one-bond coupling (¹JCF) is typically very large (240-250 Hz), while couplings over two (²JCF), three (³JCF), and four (⁴JCF) bonds are progressively smaller but still readily observable.^{[6][11]}

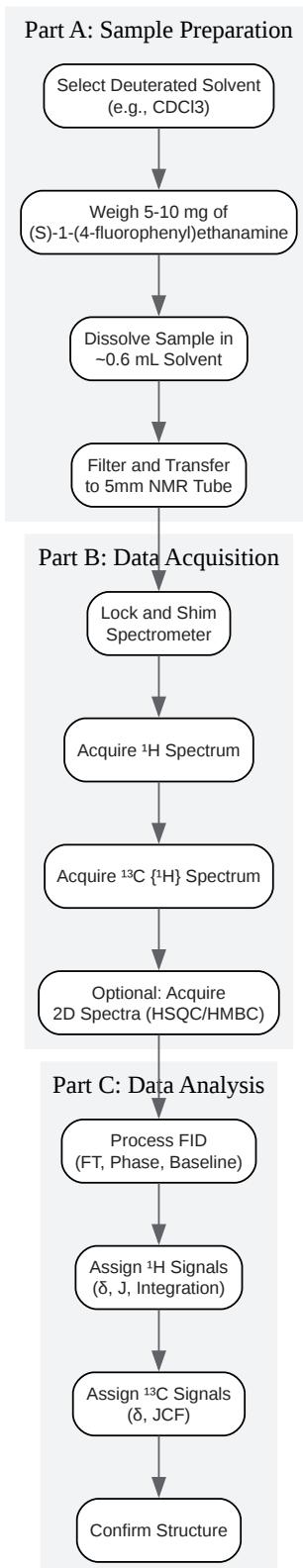
Understanding these coupling patterns is not merely an academic exercise; it is the key to confidently assigning every signal in the spectrum to its corresponding atom in the molecule.

Experimental Design and Protocol

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Workflow for NMR Analysis

The process from sample acquisition to structural confirmation follows a logical sequence, as illustrated below.

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